molecular formula C22H34O4 B286395 3-dodecyl-5,7-dimethoxy-2-benzofuran-1(3H)-one

3-dodecyl-5,7-dimethoxy-2-benzofuran-1(3H)-one

Cat. No. B286395
M. Wt: 362.5 g/mol
InChI Key: OADUPWXLPAKTBT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-dodecyl-5,7-dimethoxy-2-benzofuran-1(3H)-one, also known as DDBO, is a synthetic compound that has gained attention in recent years due to its potential applications in scientific research. DDBO belongs to the class of benzofuranones and has a unique chemical structure that makes it a promising candidate for various studies. In

Mechanism of Action

The mechanism of action of 3-dodecyl-5,7-dimethoxy-2-benzofuran-1(3H)-one is not fully understood, but it is believed to involve the interaction with specific biomolecules, such as proteins and nucleic acids. 3-dodecyl-5,7-dimethoxy-2-benzofuran-1(3H)-one has been shown to bind to certain proteins and alter their conformation, leading to changes in their activity or function. 3-dodecyl-5,7-dimethoxy-2-benzofuran-1(3H)-one has also been shown to induce cell death in cancer cells by disrupting the mitochondrial membrane potential and activating caspases.
Biochemical and Physiological Effects:
3-dodecyl-5,7-dimethoxy-2-benzofuran-1(3H)-one has been shown to have various biochemical and physiological effects, depending on the concentration and context of its application. 3-dodecyl-5,7-dimethoxy-2-benzofuran-1(3H)-one has been shown to induce apoptosis in cancer cells, inhibit the activity of certain enzymes, and modulate the expression of certain genes. 3-dodecyl-5,7-dimethoxy-2-benzofuran-1(3H)-one has also been shown to have anti-inflammatory and antioxidant properties, which may have potential therapeutic applications.

Advantages and Limitations for Lab Experiments

3-dodecyl-5,7-dimethoxy-2-benzofuran-1(3H)-one has several advantages for lab experiments, including its fluorescent properties, its ability to selectively target certain biomolecules, and its potential therapeutic applications. However, 3-dodecyl-5,7-dimethoxy-2-benzofuran-1(3H)-one also has limitations, such as its toxicity at high concentrations, its potential interference with other cellular processes, and the need for further optimization of its synthesis and characterization.

Future Directions

There are several future directions for the study of 3-dodecyl-5,7-dimethoxy-2-benzofuran-1(3H)-one, including the optimization of its synthesis and characterization, the exploration of its potential therapeutic applications, and the development of new methods for its application in scientific research. 3-dodecyl-5,7-dimethoxy-2-benzofuran-1(3H)-one may also have potential applications in the development of new fluorescent probes, anticancer agents, and modulators of protein-protein interactions. Further studies are needed to fully understand the mechanism of action and the potential limitations of 3-dodecyl-5,7-dimethoxy-2-benzofuran-1(3H)-one in various contexts.
Conclusion:
In conclusion, 3-dodecyl-5,7-dimethoxy-2-benzofuran-1(3H)-one is a promising compound with potential applications in scientific research. Its unique chemical structure, fluorescent properties, and potential therapeutic applications make it a valuable tool for studying various biological processes. However, further studies are needed to fully understand its mechanism of action and potential limitations, and to optimize its synthesis and characterization for future applications.

Synthesis Methods

3-dodecyl-5,7-dimethoxy-2-benzofuran-1(3H)-one can be synthesized through a multi-step process involving the reaction of 2,4-dimethoxybenzaldehyde with 1-dodecanethiol, followed by oxidation and cyclization. The yield of 3-dodecyl-5,7-dimethoxy-2-benzofuran-1(3H)-one can be optimized by adjusting the reaction conditions, such as temperature, solvent, and catalysts.

Scientific Research Applications

3-dodecyl-5,7-dimethoxy-2-benzofuran-1(3H)-one has been shown to have a wide range of potential applications in scientific research, including as a fluorescent probe for imaging cellular structures, as a potential anticancer agent, and as a modulator of protein-protein interactions. 3-dodecyl-5,7-dimethoxy-2-benzofuran-1(3H)-one has also been used as a tool to study the function of certain proteins and enzymes in various biological processes.

properties

Molecular Formula

C22H34O4

Molecular Weight

362.5 g/mol

IUPAC Name

3-dodecyl-5,7-dimethoxy-3H-2-benzofuran-1-one

InChI

InChI=1S/C22H34O4/c1-4-5-6-7-8-9-10-11-12-13-14-19-18-15-17(24-2)16-20(25-3)21(18)22(23)26-19/h15-16,19H,4-14H2,1-3H3

InChI Key

OADUPWXLPAKTBT-UHFFFAOYSA-N

SMILES

CCCCCCCCCCCCC1C2=CC(=CC(=C2C(=O)O1)OC)OC

Canonical SMILES

CCCCCCCCCCCCC1C2=C(C(=CC(=C2)OC)OC)C(=O)O1

Origin of Product

United States

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